![molecular formula C8H6F2NNaO2 B2387467 Sodium 2-[6-(difluoromethyl)pyridin-2-YL]acetate CAS No. 2197057-20-6](/img/structure/B2387467.png)
Sodium 2-[6-(difluoromethyl)pyridin-2-YL]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-[6-(difluoromethyl)pyridin-2-YL]acetate is a chemical compound with the molecular formula C8H6F2NNaO2 and a molecular weight of 209.128 g/mol . This compound is characterized by the presence of a difluoromethyl group attached to a pyridine ring, which is further connected to an acetate group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of Sodium 2-[6-(difluoromethyl)pyridin-2-YL]acetate typically involves the difluoromethylation of pyridine derivatives. One common method includes the use of difluoromethylating agents such as ClCF2H in the presence of a base . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the successful attachment of the difluoromethyl group to the pyridine ring. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Sodium 2-[6-(difluoromethyl)pyridin-2-YL]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, typically using reducing agents like hydrogen gas or metal hydrides.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions. Common reagents used in these reactions include bases, acids, and specific catalysts that facilitate the desired transformations.
Wissenschaftliche Forschungsanwendungen
Sodium 2-[6-(difluoromethyl)pyridin-2-YL]acetate is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Wirkmechanismus
The mechanism of action of Sodium 2-[6-(difluoromethyl)pyridin-2-YL]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Sodium 2-[6-(difluoromethyl)pyridin-2-YL]acetate can be compared with other similar compounds, such as:
Sodium 2-[6-(trifluoromethyl)pyridin-2-YL]acetate: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its chemical reactivity and biological activity.
Sodium 2-[6-(methyl)pyridin-2-YL]acetate: The presence of a methyl group instead of a difluoromethyl group can lead to differences in chemical properties and applications. The uniqueness of this compound lies in the presence of the difluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
sodium;2-[6-(difluoromethyl)pyridin-2-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2.Na/c9-8(10)6-3-1-2-5(11-6)4-7(12)13;/h1-3,8H,4H2,(H,12,13);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQDDYJWEAVAAN-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(F)F)CC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2NNaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
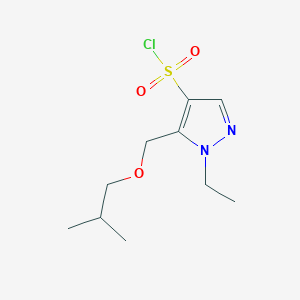
![3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2387388.png)
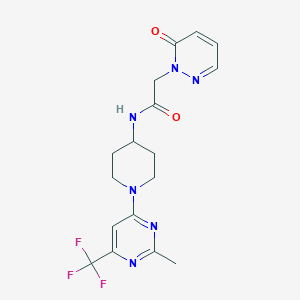
![N-[2-(3-fluorophenyl)-2-methoxyethyl]-2-phenylbutanamide](/img/structure/B2387390.png)
![Isobutyl 5-(4-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2387392.png)
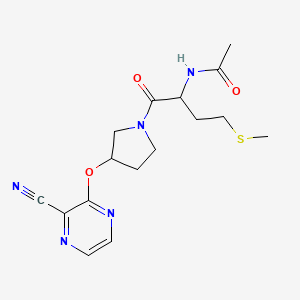
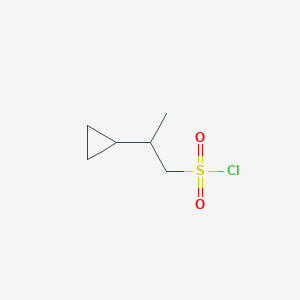
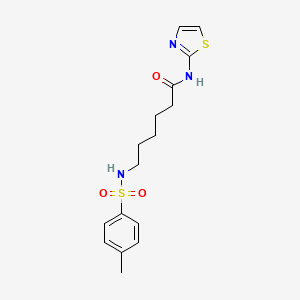
![N-(2,3-dihydroxypropyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2387399.png)
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/new.no-structure.jpg)
![N-(2-fluorophenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2387402.png)
![2-{[1-(2-Hydroxycyclopentyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2387403.png)
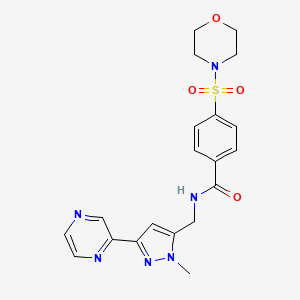
![4-methoxy-N-[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]benzamide](/img/structure/B2387407.png)
